2-Fluoro-4-(tributylstannyl)pyridine
Overview
Description
2-Fluoro-4-(tributylstannyl)pyridine is a halogenated heterocyclic compound with the molecular formula C17H30FNSn and a molecular weight of 386.14 g/mol . This compound is characterized by the presence of a fluorine atom and a tributylstannyl group attached to a pyridine ring. It is commonly used in organic synthesis, particularly in the field of medicinal chemistry and material science .
Mechanism of Action
Target of Action
Organotin compounds like tributyltin are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Organotin compounds are generally known for their ability to form covalent bonds with biological molecules, which can lead to changes in the function of these molecules .
Biochemical Pathways
Organotin compounds are known to interfere with various biochemical processes, including enzyme activity and signal transduction .
Pharmacokinetics
Organotin compounds are generally known to be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
Organotin compounds are known to cause a variety of effects at the molecular and cellular level, including changes in enzyme activity, disruption of cell signaling, and induction of oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-4-(tributylstannyl)pyridine . For example, the presence of other chemicals in the environment can affect the compound’s stability and reactivity . Additionally, the pH and temperature of the environment can influence the compound’s solubility and reactivity .
Biochemical Analysis
Biochemical Properties
2-Fluoro-4-(tributylstannyl)pyridine plays a significant role in biochemical reactions due to its ability to participate in organotin-mediated processes. This compound interacts with various enzymes and proteins, primarily through its stannyl group, which can form covalent bonds with biomolecules. The nature of these interactions often involves the inhibition or activation of enzymatic activity, depending on the specific enzyme and the context of the reaction . For instance, organotin compounds are known to inhibit mitochondrial ATPase and other enzymes involved in oxidative phosphorylation, potentially leading to disruptions in cellular energy metabolism .
Cellular Effects
The effects of this compound on cells are multifaceted. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to organotin compounds, including this compound, has been shown to disrupt calcium homeostasis and induce oxidative stress in various cell types . These disruptions can lead to changes in gene expression profiles, affecting the transcription of genes involved in stress responses, apoptosis, and metabolic processes . Additionally, the compound’s impact on mitochondrial function can result in altered cellular energy production and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the stannyl group to thiol groups in proteins, leading to the inhibition of enzyme activity . This binding can result in the formation of stable complexes that prevent the normal function of the enzyme. Furthermore, the compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and further disrupt enzymatic activities . These molecular interactions highlight the compound’s potential to interfere with critical biochemical pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Over time, the compound may undergo hydrolysis or oxidation, leading to the formation of degradation products that could have different biochemical properties . Studies have shown that prolonged exposure to organotin compounds can result in cumulative toxic effects, including persistent disruptions in cellular metabolism and function . These temporal effects underscore the importance of monitoring the stability and degradation of the compound in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert minimal toxic effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a specific dosage level results in a marked increase in adverse outcomes, such as neurotoxicity, immunotoxicity, and reproductive toxicity . These toxic effects are often dose-dependent and can be exacerbated by prolonged exposure . Understanding the dosage effects is critical for assessing the compound’s safety and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by inhibiting key enzymes in energy production and detoxification pathways . For example, organotin compounds are known to inhibit cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . This inhibition can lead to altered levels of metabolites and disrupt normal metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, it may localize to specific organelles, such as mitochondria, where it can exert its biochemical effects . The distribution pattern of the compound can affect its overall impact on cellular function and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to mitochondria can lead to the inhibition of mitochondrial enzymes and disruption of energy production . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(tributylstannyl)pyridine typically involves the stannylation of 2-fluoropyridine. One common method is the palladium-catalyzed stannylation reaction, where 2-fluoropyridine is reacted with tributyltin chloride in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The stannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants and promote the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reactants used. For example, in a Stille coupling reaction, the product is typically a biaryl compound formed by the coupling of the pyridine ring with an aryl halide .
Scientific Research Applications
2-Fluoro-4-(tributylstannyl)pyridine has several scientific research applications:
Medicinal Chemistry: Used in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: Employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: Utilized in the study of biological pathways and the development of molecular probes for imaging and diagnostics.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2-Fluoro-4-(difluoromethyl)pyridine
- 2-Chloro-4-(tributylstannyl)pyridine
Uniqueness
2-Fluoro-4-(tributylstannyl)pyridine is unique due to the presence of both a fluorine atom and a tributylstannyl group on the pyridine ring. This combination imparts distinct reactivity and stability, making it particularly useful in cross-coupling reactions. The fluorine atom enhances the compound’s electron-withdrawing properties, while the stannyl group provides a versatile handle for further functionalization .
Properties
IUPAC Name |
tributyl-(2-fluoropyridin-4-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKPEWRENKJYRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=NC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30FNSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586019 | |
Record name | 2-Fluoro-4-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
457061-31-3 | |
Record name | 2-Fluoro-4-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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